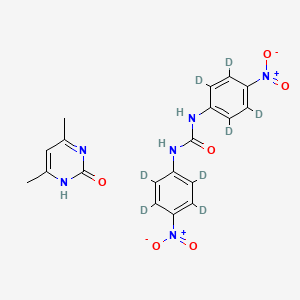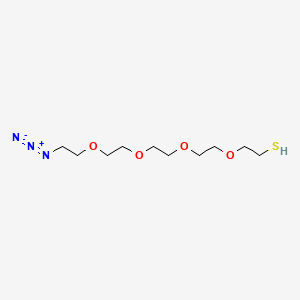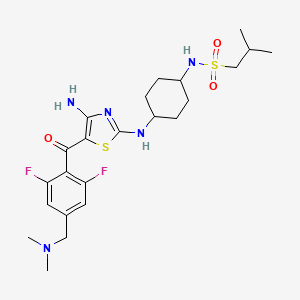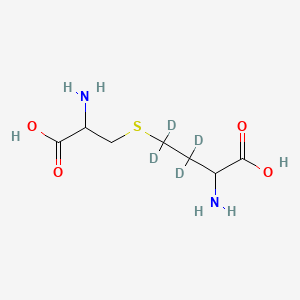
DL-Cystathionine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Cystathionine-d4 is a deuterium-labeled compound, specifically a stable isotope-labeled form of cystathionine. It is used primarily in scientific research as a tracer for quantitation during drug development processes. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-Cystathionine-d4 can be synthesized through the incorporation of deuterium into the cystathionine molecule. This process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated water (D2O) and deuterated reducing agents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated compounds. The process is carefully controlled to ensure high purity and consistent isotopic labeling. The compound is then purified and tested to confirm its isotopic composition and chemical purity .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Cystathionine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
DL-Cystathionine-d4 is widely used in scientific research, particularly in the following areas:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for quantitation and tracing metabolic pathways.
Biology: It is used to study metabolic processes involving cystathionine and related compounds.
Medicine: The compound is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
DL-Cystathionine-d4 exerts its effects primarily through its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its metabolic fate using mass spectrometry. This helps in understanding the metabolic pathways and the pharmacokinetics of related drugs. The molecular targets and pathways involved include enzymes and transporters that interact with cystathionine and its derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cystathionine: A naturally occurring form of cystathionine, not labeled with deuterium.
DL-Cystathionine: A racemic mixture of cystathionine, also not labeled with deuterium.
L-Cystathionine dihydrochloride: A hydrochloride salt form of L-Cystathionine
Uniqueness
DL-Cystathionine-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more accurate quantitation and tracing in metabolic studies, making it a valuable tool in drug development and pharmacokinetic research .
Propriétés
Formule moléculaire |
C7H14N2O4S |
|---|---|
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |
Clé InChI |
ILRYLPWNYFXEMH-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SCC(C(=O)O)N |
SMILES canonique |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



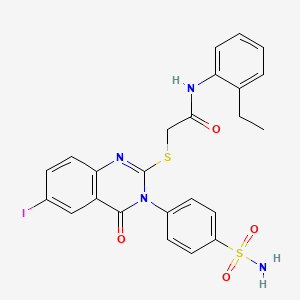

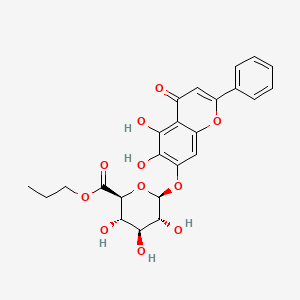
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
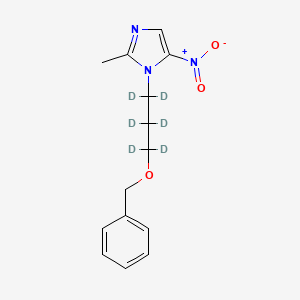
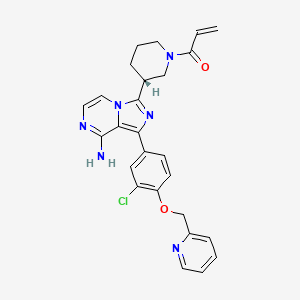

![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
